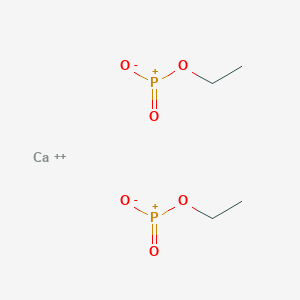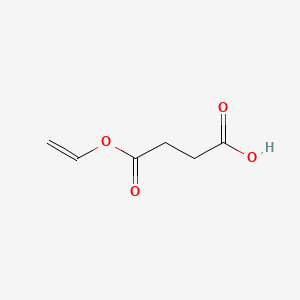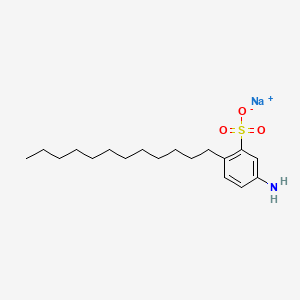
Sodium 5-amino-2-dodecylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-amino-2-dodecylbenzenesulphonate: is an organic compound with the molecular formula C18H30NNaO3S . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-2-dodecylbenzenesulphonate typically involves the sulfonation of dodecylbenzene followed by amination. The process begins with the alkylation of benzene using dodecyl chloride in the presence of a catalyst to form dodecylbenzene. This is followed by sulfonation using sulfur trioxide or oleum to produce dodecylbenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form sodium dodecylbenzenesulfonate, which is then aminated to introduce the amino group .
Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for efficiency. The alkylation, sulfonation, and neutralization steps are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-amino-2-dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonate group can be reduced to a sulfinic acid or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, sulfinic acids, and various substituted benzenesulphonates .
Scientific Research Applications
Chemistry: Sodium 5-amino-2-dodecylbenzenesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions. It is also used in the formulation of buffers and reagents for biochemical assays .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: It is widely used in the production of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in the formulation of cleaning products, paints, and coatings .
Mechanism of Action
The mechanism of action of sodium 5-amino-2-dodecylbenzenesulphonate involves its surfactant properties. The compound has a hydrophobic dodecyl chain and a hydrophilic sulfonate group, allowing it to interact with both water and oil phases. This interaction reduces the surface tension and stabilizes emulsions. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Similar in structure but lacks the amino group.
Sodium lauryl sulfate: Another surfactant with a similar hydrophobic chain but different functional groups.
Sodium stearate: A surfactant with a longer hydrophobic chain and different functional groups.
Uniqueness: Sodium 5-amino-2-dodecylbenzenesulphonate is unique due to the presence of both the amino and sulfonate groups, which provide it with distinct chemical reactivity and surfactant properties. This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
94199-51-6 |
|---|---|
Molecular Formula |
C18H30NNaO3S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
sodium;5-amino-2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H31NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22;/h13-15H,2-12,19H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
YWFTUCSGHSJLFY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



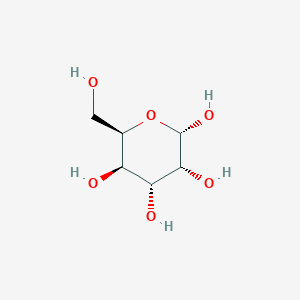
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
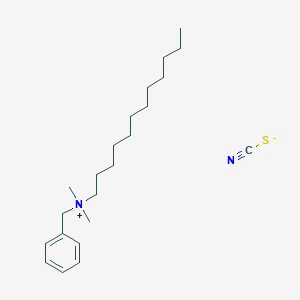
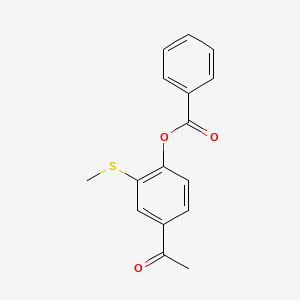

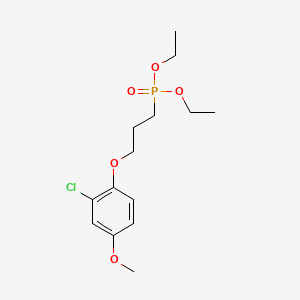
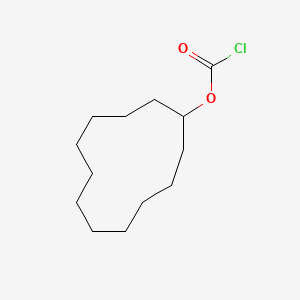

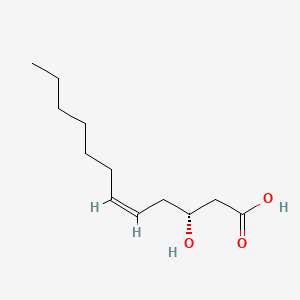
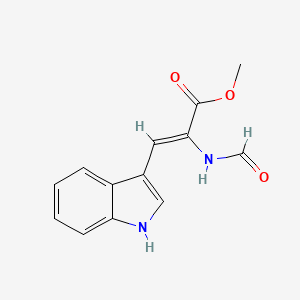
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
